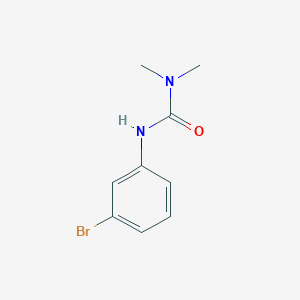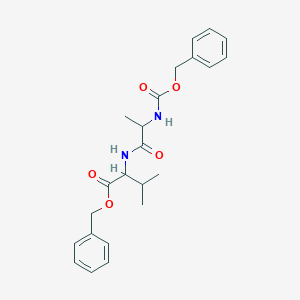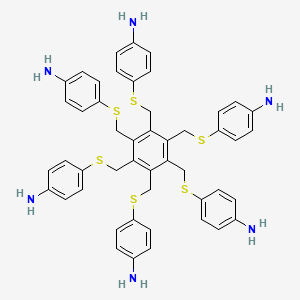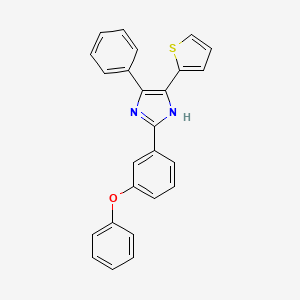
2-(3-phenoxyphenyl)-5-phenyl-4-(thiophen-2-yl)-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl 3-[5-phenyl-4-(2-thienyl)-1H-imidazol-2-yl]phenyl ether is a complex organic compound that features a unique structure combining phenyl, thienyl, and imidazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenyl 3-[5-phenyl-4-(2-thienyl)-1H-imidazol-2-yl]phenyl ether typically involves multi-step organic reactions. One common method involves the reaction of 2-(diphenylmethylene)aminoacetonitrile with (E)-1-phenyl-3-(thiophen-2-yl)prop-2-en-1-one using 33% sodium hydroxide in acetonitrile at 0°C for 30 minutes . The product is then isolated and characterized using various spectroscopic techniques.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Phenyl 3-[5-phenyl-4-(2-thienyl)-1H-imidazol-2-yl]phenyl ether can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using common reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly electrophilic aromatic substitution, due to the presence of phenyl and thienyl groups.
Common Reagents and Conditions
Oxidation: 4-phenyl-1,2,4-triazoline-3,5-dione in chloroform.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Electrophilic reagents like bromine in acetic acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with 4-phenyl-1,2,4-triazoline-3,5-dione can yield disulfides, while reduction with lithium aluminum hydride can produce the corresponding alcohols.
Scientific Research Applications
Phenyl 3-[5-phenyl-4-(2-thienyl)-1H-imidazol-2-yl]phenyl ether has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its imidazole moiety, which is known to interact with various biological targets.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of multi-functional compounds.
Mechanism of Action
The mechanism of action of phenyl 3-[5-phenyl-4-(2-thienyl)-1H-imidazol-2-yl]phenyl ether involves its interaction with molecular targets through its imidazole ring. The imidazole moiety can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways . This interaction can modulate enzyme activity, receptor binding, and other cellular processes.
Comparison with Similar Compounds
Phenyl 3-[5-phenyl-4-(2-thienyl)-1H-imidazol-2-yl]phenyl ether can be compared with similar compounds such as:
These compounds share structural similarities but differ in their functional groups and reactivity. Phenyl 3-[5-phenyl-4-(2-thienyl)-1H-imidazol-2-yl]phenyl ether is unique due to its combination of phenyl, thienyl, and imidazole groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C25H18N2OS |
|---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
2-(3-phenoxyphenyl)-4-phenyl-5-thiophen-2-yl-1H-imidazole |
InChI |
InChI=1S/C25H18N2OS/c1-3-9-18(10-4-1)23-24(22-15-8-16-29-22)27-25(26-23)19-11-7-14-21(17-19)28-20-12-5-2-6-13-20/h1-17H,(H,26,27) |
InChI Key |
KOJAWJKERPFKES-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NC(=N2)C3=CC(=CC=C3)OC4=CC=CC=C4)C5=CC=CS5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



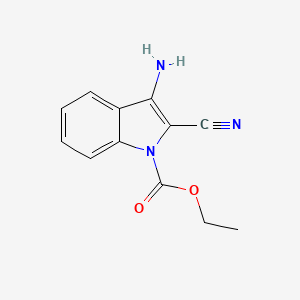
![9,9-Dimethyl-7-phenyl-3-oxa-9-azabicyclo[3.3.1]non-6-en-9-ium iodide](/img/structure/B11943267.png)
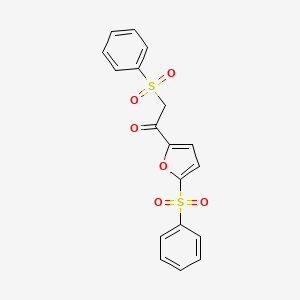

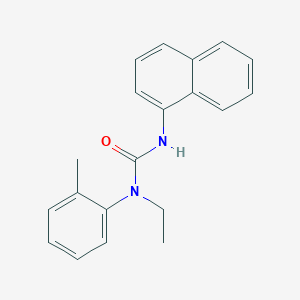
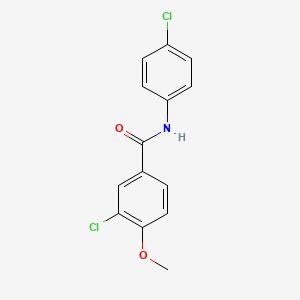
![N-[(E)-1,3-benzodioxol-5-ylmethylidene]-3-(4-morpholinyl)-1-propanamine](/img/structure/B11943302.png)
